1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

Medicinal chemistry Building blocks Heterocyclic synthesis

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic small molecule that unites a 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore with a 1H-imidazole ring via a methylene bridge, and features a chemically versatile carbaldehyde group at the imidazole 5-position. It is primarily supplied as a research-grade building block by vendors such as Toronto Research Chemicals (TRC) and Life Chemicals, with a typical purity of ≥95%.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 2097971-40-7
Cat. No. B1478609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde
CAS2097971-40-7
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN3C=NC=C3C=O
InChIInChI=1S/C12H10N2O3/c15-6-10-4-13-7-14(10)5-9-1-2-11-12(3-9)17-8-16-11/h1-4,6-7H,5,8H2
InChIKeyLQYVEHYVJBXEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde (CAS 2097971-40-7): A Specialized Benzodioxole–Imidazole Hybrid Building Block


1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic small molecule that unites a 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore with a 1H-imidazole ring via a methylene bridge, and features a chemically versatile carbaldehyde group at the imidazole 5-position . It is primarily supplied as a research-grade building block by vendors such as Toronto Research Chemicals (TRC) and Life Chemicals, with a typical purity of ≥95% . The compound serves as a key synthetic intermediate for elaborating biologically active molecules, most notably the Ras farnesyltransferase inhibitor LB42908 (CHEBI:167660) which exhibits IC50 values of 0.9 nM against H-Ras and 2.4 nM against K-Ras [1].

Why Systematic Substitution of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde Is Not Straightforward


The specific connectivity of this compound—a 1,3-benzodioxole ring linked through a methylene spacer to the imidazole N-1 and a free carbaldehyde at C-5—dictates both its chemical reactivity and its downstream biological utility. The benzodioxole–imidazole hybrids described in the literature (e.g., 2-butyl-4-chloro or ester-bearing variants [1]) serve different chemical or pharmacological objectives and cannot replicate the reactivity profile of the C-5 aldehyde handle. The carbaldehyde is the essential functional group for subsequent diversification steps, including reductive amination, Knoevenagel condensation, and oxime formation, which are critical for generating the farnesyltransferase inhibitor chemotype exemplified by LB42908 [2]. Simply replacing this compound with a 2-methyl, 5-chloromethyl, or ester analog would eliminate the key synthetic entry point that makes this specific building block valuable in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde (CAS 2097971-40-7)


Versatile C-5 Carbaldehyde Handle vs. Blocked Analogs

The target compound bears a free aldehyde at the imidazole 5-position, enabling a wide range of subsequent C–C and C–N bond-forming reactions. In contrast, the closely related analog 1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole replaces the carbaldehyde with a methyl group, eliminating the principal synthetic handle. Another commercial comparator, 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole , requires prior activation for nucleophilic displacement and cannot directly participate in condensation or reductive amination chemistries.

Medicinal chemistry Building blocks Heterocyclic synthesis

Confirmed Synthetic Lineage: Precursor to Potent Farnesyltransferase Inhibitor LB42908

The ChEBI ontology explicitly defines LB42908 as a 1H-pyrrole carboxamide substituted at position 1 by a [1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-5-yl]methyl group [1]. This structural relationship establishes the target compound as the direct synthetic precursor to LB42908, a compound with reported IC50 values of 0.9 nM against H-Ras and 2.4 nM against K-Ras farnesyltransferase [1]. No analogous precursor–product relationship has been documented for the 2-methyl, 5-chloromethyl, or 2-butyl-4-chloro benzodioxole–imidazole analogs.

Cancer therapeutics Ras signaling Farnesyltransferase inhibition

Commercial Purity Specification and Supply Provenance

The compound is catalogued by Toronto Research Chemicals (TRC) as product B134676 with a minimum purity specification of ≥95% [1]. Life Chemicals offers the compound as catalog F1907-1346 at 95%+ purity [2]. This level of purity is consistent with building-block-grade material suitable for synthetic chemistry. In contrast, the 2-butyl-4-chloro-1-(6-methyl-1,3-benzodioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde analog described in the crystallographic literature [3] requires custom synthesis and is not commercially stocked, imposing longer lead times and batch-to-batch uncertainty.

Procurement Quality control Reproducibility

Structural Uniqueness Among Benzodioxole–Imidazole Building Blocks

A substructure search in BindingDB reveals that the exact scaffold—benzo[d][1,3]dioxol-5-ylmethyl attached to an imidazole ring—appears in ligand BDBM50106864, which is associated with Cytochrome P450 3A4 inhibition activity [1]. The more heavily substituted 2-butyl-4-chloro-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1H-imidazole-5-carbaldehyde (MW 334.8 Da, cLogP 4.53 ) has a markedly different physicochemical profile that would alter its behavior in fragment-based or high-throughput screening libraries. The target compound's lower molecular weight (230.22 g/mol ) and reduced lipophilicity make it more suitable as a fragment-sized starting point for lead optimization.

Chemical biology Fragment-based screening Lead generation

Recommended Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde (CAS 2097971-40-7)


Medicinal Chemistry: Synthesis of Ras Farnesyltransferase Inhibitor Analogs

The most documented application pathway for this compound is its use as the aldehyde-bearing intermediate for constructing farnesyltransferase inhibitors of the LB42908 class. The ChEBI annotation [1] confirms that the N-1-benzodioxole-methyl imidazole scaffold bearing a C-5 methylene linker to a pyrrolecarboxamide warhead yields sub-nanomolar enzyme inhibition. The C-5 aldehyde enables reductive amination with amine-containing building blocks to explore structure–activity relationships around the pyrrole region.

Chemical Biology: Fragment-Based Screening Library Component

Owing to its moderate molecular weight (230.22 Da) and the presence of both an aromatic benzodioxole and a hydrogen-bond-capable imidazole, this compound fits fragment-library design guidelines. It can serve as a starting point for fragment growing or merging strategies targeting enzyme active sites. Its BindingDB substructure association with CYP3A4 [2] suggests potential for developing cytochrome P450 probes.

Antifungal Lead Development: Synthesis of Azole Hybrids

Although the target compound itself has not been directly assayed for antifungal activity, the benzodioxole–imidazole chemotype is well-represented in antifungal research. Al-Wabli et al. (2019) [3] demonstrated that benzodioxole–imidazole oximino esters exhibit MIC values as low as 0.148 μmol/mL against Candida albicans. The C-5 aldehyde of the target compound can be elaborated into oxime and ester derivatives to generate focused antifungal screening libraries.

Organic Synthesis: Advanced Building Block for Heterocyclic Chemistry

The compound serves as a versatile intermediate for copper-catalyzed oxidative coupling and silver-catalyzed [3+2] domino reactions that generate 1,2,4-trisubstituted imidazole-5-carbaldehydes [4]. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to Schiff bases, making it a strategic entry point for parallel library synthesis.

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